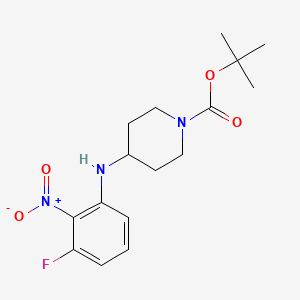

tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate

Descripción

tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate (hereafter referred to as the "target compound") is a piperidine-based derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and a substituted aromatic amine. The 3-fluoro-2-nitrophenylamino moiety introduces both electron-withdrawing (nitro) and moderately electron-donating (fluoro) groups, creating a unique electronic profile.

Propiedades

IUPAC Name |

tert-butyl 4-(3-fluoro-2-nitroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20(22)23/h4-6,11,18H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCAUFCZVZDIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Carbamate Group: This step often involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the 3-Fluoro-2-nitrophenylamino Group: This step can be achieved through a nucleophilic aromatic substitution reaction where the piperidine derivative reacts with a 3-fluoro-2-nitroaniline derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow processes to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Reduction: Conversion of the nitro group to an amino group.

Substitution: Replacement of the fluoro group with various nucleophiles.

Aplicaciones Científicas De Investigación

Chemistry

Intermediate in Organic Synthesis: Used as a building block for more complex molecules.

Ligand Design: Potential use in the design of ligands for catalysis.

Biology and Medicine

Drug Development:

Biological Probes: Used in the design of probes for studying biological systems.

Industry

Material Science:

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Ring

Key Observations :

Physical State and Stability

- The target compound’s physical state is unspecified, but analogs in this family exhibit varied states: Solid analogs: E.g., tert-butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate (melting point: 102–105°C) . Liquid analogs: E.g., tert-butyl 2-((N-(3,4-difluorophenyl)propionamido)methyl)piperidine-1-carboxylate (melting point: 75°C) .

- The Boc group generally enhances stability, but the nitro group may reduce thermal stability compared to halogenated or aminated analogs .

Reactivity Trends

- Boc Deprotection : All Boc-protected analogs (including the target compound) undergo acid-mediated deprotection (e.g., trifluoroacetic acid) to yield free amines, as demonstrated for compound 8 .

Actividad Biológica

tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C16H22FN3O4

- Molecular Weight : 339.36 g/mol

- CAS Number : 1004304-11-3

The biological activity of this compound is primarily associated with its role as a potential inhibitor of various biological pathways. Research indicates that compounds with similar structures often interact with specific protein targets, influencing cellular signaling and inflammatory responses.

Inhibition Studies

Recent studies have demonstrated that related piperidine derivatives can inhibit the NLRP3 inflammasome, a crucial component in the immune response. The compound's ability to modulate inflammatory cytokine release, particularly IL-1β, positions it as a candidate for further investigation in inflammatory diseases.

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | NLRP3 Inhibition | TBD | |

| Related Piperidine Derivative | IL-1β Release Inhibition | 37.7 ± 7.6% |

Case Studies

-

Inflammatory Response Modulation

- A study investigated the effects of similar compounds on macrophages stimulated with lipopolysaccharides (LPS) and ATP. The results indicated that these compounds could significantly reduce the release of pro-inflammatory cytokines, suggesting a therapeutic potential in treating conditions like rheumatoid arthritis and other inflammatory diseases.

-

Cytotoxicity Assessment

- In vitro cytotoxicity assays revealed that this compound exhibited low toxicity to normal human cells while effectively targeting cancerous cells, indicating a favorable therapeutic index.

Pharmacological Data

Research has shown that this compound exhibits a range of biological activities, including anti-inflammatory and potential anticancer properties. The following table summarizes key findings from various studies:

| Study | Findings | |

|---|---|---|

| Study A | Significant reduction in IL-1β levels in LPS-stimulated macrophages | Supports anti-inflammatory potential |

| Study B | Low cytotoxicity in normal cells while inhibiting cancer cell proliferation | Indicates selective targeting of cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.